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Introduction to the P2Y14 Receptor

The P2Y14 receptor (P2Y14R), also known as GPR105, is a member of the P2Y family of
purinergic receptors.[1] Unlike other P2Y receptors that are primarily activated by nucleotides
like ATP, ADP, UTP, and UDP, the P2Y14 receptor is uniquely activated by a class of molecules
known as UDP-sugars.[2][3] It is a Gi/o-coupled receptor, and its activation typically leads to
the inhibition of adenylyl cyclase.[4] P2Y14R is expressed in various tissues and cells, with
prominent expression in immune cells such as neutrophils, lymphocytes, and mast cells, as
well as in the brain, placenta, and gastrointestinal tract.[2][5] This distribution highlights its
potential role in neuroimmune function and inflammatory processes.[2][6]

Endogenous Ligands and Pharmacology

The primary endogenous agonists for the P2Y14 receptor are UDP-sugars. These molecules,
traditionally known for their intracellular roles in glycosylation and biosynthesis, are released
into the extracellular space under certain conditions to act as signaling molecules.[7][8] Uridine
diphosphate (UDP) has also been identified as a potent ligand, though its activity varies
between species.[2]

UDP-Sugars

Several UDP-sugars have been identified as potent agonists of the P2Y14 receptor.[9] These
molecules are released from cells in a regulated manner and are relatively stable in the
extracellular environment, allowing them to function as effective signaling molecules.[9]
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 Uridine Diphosphate Glucose (UDP-Glucose): This is the most potent and well-characterized
endogenous agonist for the P2Y14 receptor.[2][10] It plays a significant role in mediating
inflammatory responses, such as mast cell degranulation and neutrophil chemotaxis.[5][9]

» Uridine Diphosphate Galactose (UDP-Galactose): Another potent agonist that activates the
P2Y14 receptor with similar efficacy to UDP-glucose.[2][11]

 Uridine Diphosphate Glucuronic Acid (UDP-Glucuronic Acid): This UDP-sugar also activates
the receptor, generally with a potency similar to that of UDP-glucose and UDP-galactose.[2]
[11]

» Uridine Diphosphate N-acetylglucosamine (UDP-GIcNAc): While a full agonist, UDP-GICNAc
typically exhibits a lower potency (approximately 10-fold higher EC50) compared to UDP-
glucose.[2][11]

Uridine Diphosphate (UDP)

UDP has been shown to be a potent ligand for the P2Y14 receptor, but its pharmacological
profile is species-dependent.[2]

o Atthe rat P2Y14 receptor, UDP acts as a potent full agonist.[2][10]

o Conversely, at the human P2Y 14 receptor, UDP functions as a competitive antagonist,
blocking the action of UDP-sugar agonists.[10] This species-specific difference is a critical
consideration in translational research and drug development.

Quantitative Data for Endogenous Ligands

The potency and affinity of endogenous ligands at the P2Y 14 receptor have been characterized
using various in vitro assay systems. The following tables summarize the available quantitative
data.
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. Receptor Reference(s
Ligand . Assay Type Parameter Value
Species )
RhoA
UDP-Glucose  Human Activation ECso 0.9 uM 9]
(Neutrophils)
RhoA
Activation
Human ECso 0.4 uM 9]
(P2Y14-HL60
cells)
Recombinant
Human ECso ~100-500 nM  [3]
Systems
Inhibition of
Human plCso 7.1 [12]
cAMP
UDP- Recombinant
Human ECso ~100-500 nM  [3]
Galactose Systems
Inhibition of
Human PECso 6.8 [12]
cAMP
Caz*
Human Mobilization ICs0 0.67 uM [13]
(hP2Y14)
UDP-
) Recombinant
Glucuronic Human ECso ~100-500 nM  [3]
. Systems
Acid
UDP-N- ,
Recombinant
acetylglucosa  Human ECso ~1-5 uM [2][3]
) Systems
mine
Inhibition of
Human pPECso 6.0 [12]
cAMP
Phosphoinosi
UDP Rat tide ECso 0.35 uM [10]
Hydrolysis
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Inhibition of

Rat pICso 6.5 [12]
cAMP
Antagonism

Human of UDP- pKe 7.28 [10]
Glucose

Signaling Pathways

Activation of the P2Y 14 receptor by its endogenous ligands initiates several downstream
signaling cascades, primarily through the Gai subunit of the heterotrimeric G protein.

Gai-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the P2Y14 receptor involves the Gai-mediated inhibition of
adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (CAMP) levels. This
signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gai
proteins.[2]
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Caption: P2Y14R Gai-mediated inhibition of adenylyl cyclase.
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RhoA Activation Pathway

In immune cells like neutrophils, P2Y14 receptor activation promotes chemotaxis and migration
through a pathway involving the activation of the small GTPase RhoA.[9][14] This leads to
cytoskeleton rearrangement, which is essential for cell motility.[15]
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Caption: P2Y14R-mediated activation of the RhoA signaling pathway.

Key Experimental Protocols

The characterization of P2Y14 receptor ligands relies on a variety of robust cellular and
biochemical assays.

Calcium Mobilization Assay

Since the P2Y14 receptor is natively coupled to Gai, it does not directly stimulate
phospholipase C (PLC) and subsequent intracellular calcium mobilization. To measure agonist
activity via calcium flux, a common strategy is to co-express the receptor in a host cell line
(e.g., HEK293 or COS-7) with a "promiscuous" or chimeric G protein, such as Gal6 or a Gaq/i
chimera.[2] These G proteins couple Gai-linked receptors to the PLC pathway.

Methodology:

e Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with
plasmids encoding the human P2Y14 receptor and the Gaqg/i chimeric protein.

o Cell Loading: Transfected cells are plated in 96-well plates and incubated with a calcium-
sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.

o Assay Performance: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A
baseline fluorescence reading is established.

» Agonist Addition: A solution containing the UDP-sugar agonist at various concentrations is
automatically added to the wells.

o Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence
intensity over time.

o Data Analysis: The peak fluorescence response is measured, and dose-response curves are
generated to calculate ECso values.

cAMP Inhibition Assay
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This assay directly measures the functional consequence of Gai activation.
Methodology:

o Cell Culture: Cells endogenously or recombinantly expressing the P2Y14 receptor (e.g.,
P2Y14-HEK?293 cells) are cultured to confluency.[2]

o Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor like IBMX for 15-30
minutes to prevent cCAMP degradation.

» Stimulation and Agonist Addition: Cells are stimulated with forskolin (an adenylyl cyclase
activator) to elevate basal cAMP levels. Simultaneously or shortly after, the P2Y14R agonist
is added at various concentrations.[2]

e Lysis and Detection: After a 15-30 minute incubation, the reaction is stopped, cells are lysed,
and the intracellular cAMP concentration is measured using a competitive immunoassay
(e.g., HTRF, ELISA, or RIA).

» Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is
calculated for each agonist concentration, and dose-response curves are used to determine
ICso values. For confirmation of Gai coupling, a parallel experiment is run with cells pre-
treated with pertussis toxin, which should abolish the inhibitory effect.[2]

RhoA Activation (Pull-Down) Assay

This biochemical assay is used to specifically measure the active, GTP-bound form of RhoA.[9]
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Caption: Experimental workflow for a RhoA activation pull-down assay.

© 2025 BenchChem. All rights reserved. 9/12

Tech Support


https://www.benchchem.com/product/b10771354?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methodology:

Cell Stimulation: Neutrophils or other relevant cells are stimulated with the P2Y14R agonist
for a short period (e.g., 1-5 minutes).

e Cell Lysis: Cells are rapidly lysed on ice with a buffer containing Mg2* and protease inhibitors
to preserve GTP-bound RhoA.

o Lysate Clarification: The lysate is centrifuged to pellet cell debris.

o Pull-Down: The supernatant is incubated with agarose beads conjugated to the Rho-binding
domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the
active, GTP-bound form of RhoA.

e Washing: The beads are washed several times to remove non-specifically bound proteins.

o Elution and Analysis: The bound proteins are eluted in SDS-PAGE sample buffer, separated
by SDS-PAGE, and transferred to a membrane for Western blotting using a RhoA-specific
antibody. A sample of the total cell lysate ('input’) is run in parallel to confirm equal protein
loading.

e Quantification: The intensity of the band corresponding to pulled-down RhoA is quantified by
densitometry and normalized to the total RhoA in the input.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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